molecular formula C5H9NO4 B1589371 L-Glutamic acid-15N CAS No. 21160-87-2

L-Glutamic acid-15N

Cat. No. B1589371
CAS RN: 21160-87-2
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-OGWWSMAPSA-N
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Description

L-Glutamic acid-15N is a variant form of L-Glutamic acid that contains the stable nitrogen-15 isotope . It is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .


Synthesis Analysis

L-Glutamic acid-15N can be prepared via a fermentative process. Brevibacterium lactofermentum, growing on a medium containing 97% enriched 15NH4Cl as a sole isotopic precursor, excretes mostly L-[15N]glutamic acid . The performance of the N-acetyl-L-Glu and glutarate buffers for the production of proteins with selectively 15N-labelled amino acids was explored by preparing five samples of PpiB with combinatorial labelling .


Molecular Structure Analysis

The linear formula of L-Glutamic acid-15N is HO2C(CH2)2CH(15NH)CO2H . Its molecular weight is 148.12 . The SMILES string representation is [15NH2]C(CCC(O)=O)C(O)=O .


Chemical Reactions Analysis

L-Glutamic acid-15N acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It shows a direct activating effect on the release of DA from dopaminergic terminals .


Physical And Chemical Properties Analysis

L-Glutamic acid-15N is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-Glutamic acid-15N is around 200-220 °C (392-428 °F) .

Scientific Research Applications

  • Biomolecular NMR

    • L-Glutamic acid-15N can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules .
    • A study used a homonuclear dipolar recoupling scheme, Adiabatic Linearly FREquency Swept reCOupling (AL FRESCO), to record two-dimensional (2D) 15N–15N correlations on uniformly 15N-labeled GB1 powders .
  • Clinical MS

    • L-Glutamic acid-15N can be used in Clinical Mass Spectrometry (MS) investigations .
  • Metabolism

    • L-Glutamic acid-15N plays an important role in many metabolic pathways .
    • It acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA). It shows a direct activating effect on the release of DA from dopaminergic terminals .
  • Metabolomics

    • L-Glutamic acid-15N can be used in metabolomics studies .
    • A study targeted pancreatic cancer metabolic dependencies through glutamine antagonism. The study suggested that broadly targeting Gln metabolism could provide a therapeutic avenue for pancreatic ductal adenocarcinoma (PDAC) .
  • Proteomics

    • L-Glutamic acid-15N can be used in proteomics studies .

Safety And Hazards

L-Glutamic acid-15N may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-(15N)azanylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-OGWWSMAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449110
Record name L-Glutamic acid-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid-15N

CAS RN

21160-87-2
Record name L-Glutamic-15N acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21160-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
W Greenaway, FR Whatley - Journal of Labelled Compounds, 1975 - Wiley Online Library
… Because of the potential application of L-glutamic acid-15N in studies of amino acid metabolism we have designed an efficient enzymic synthesis of this compound. The synthesis …
Z Gaudin, D Cerveau, N Marnet, A Bouchereau… - academia.edu
Supporting information includes equations used in this manuscript, and three tables with quantification data. Two tables summarize the linear fit between calibration curves of labeled …
Number of citations: 3 www.academia.edu
L Mena-Rivera, C Lloyd, P Johnes… - Geophysical …, 2019 - search.ebscohost.com
Hydrological flows are a major link between terrestrial and aquatic ecosystems. They store, transport, and process large amounts of organic matter (OM) to rivers, which influences …
Number of citations: 4 search.ebscohost.com
LJ Romanczyk Jr, CA McClelland, LS Post… - Journal of Agricultural …, 1995 - ACS Publications
2-Acetyl-1-pyrroline was identified as the principal component responsible for a “popcorn, corn chip” aroma produced by several Bacillus cereus strains isolated from cocoa …
Number of citations: 125 pubs.acs.org
Y Huang, W Li, AS Minakova, T Anumol, AA Keller - 2021 - escholarship.org
The increasing usage of nanopesticides in agriculture poses a concern to plant crops due to unknown implications of engineered nanomaterials (ENMs). Targeted metabolomics can …
Number of citations: 1 escholarship.org
R van Onselen - 2019 - core.ac.uk
As reviewed in Chapter 1, numerous in vitro model systems have been used to confirm the excitotoxicity of BMAA, though weak in comparison to other known excitotoxins. However, in …
Number of citations: 0 core.ac.uk
D Cui - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMi films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
A Popoff, JJ Hug, R Müller - Exploring the …, 2020 - publikationen.sulb.uni-saarland.de
… A corresponding mass shift of+ 1 Da upon incorporation of L-glutamic acid-15N, supports this hypothesis. In addition, acetate-13C2 supplementation of the bacterial culture broth …
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com
Y Hou - 2021 - era.library.ualberta.ca
The development of life sciences has imposed higher requirements for biochemical analysis, especially for point-of-care analysis. Polymer-made centrifugal CD microfluidic chips could …
Number of citations: 0 era.library.ualberta.ca

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